molecular formula C18H15F3N2O2 B12635265 1,3-Benzenediol, 4-[1-(3-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-

1,3-Benzenediol, 4-[1-(3-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-

Cat. No.: B12635265
M. Wt: 348.3 g/mol
InChI Key: WNFWHTBNIWQRLE-UHFFFAOYSA-N
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Description

1,3-Benzenediol, 4-[1-(3-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-: is a complex organic compound that features a benzenediol core substituted with a butenyl group and a trifluoromethyl-indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 4-[1-(3-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]- typically involves multiple steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazine derivatives with ortho-substituted nitrobenzenes under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.

    Attachment of the Butenyl Group: The butenyl group can be attached through a Heck reaction, where a palladium catalyst facilitates the coupling of an alkene with an aryl halide.

    Final Coupling with Benzenediol: The final step involves coupling the synthesized indazole derivative with 1,3-benzenediol using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 4-[1-(3-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]- can undergo various chemical reactions:

    Oxidation: The benzenediol moiety can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: The nitro groups in the indazole core can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Benzenediol, 4-[1-(3-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]- has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 4-[1-(3-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]- involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may inhibit or activate specific pathways by binding to active sites or allosteric sites on target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzenediol, 4-[1-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]
  • 1,3-Benzenediol, 4-[1-(3-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]

Uniqueness

1,3-Benzenediol, 4-[1-(3-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development.

Properties

Molecular Formula

C18H15F3N2O2

Molecular Weight

348.3 g/mol

IUPAC Name

4-[1-but-3-enyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol

InChI

InChI=1S/C18H15F3N2O2/c1-2-3-9-23-17-13(5-4-6-14(17)18(19,20)21)16(22-23)12-8-7-11(24)10-15(12)25/h2,4-8,10,24-25H,1,3,9H2

InChI Key

WNFWHTBNIWQRLE-UHFFFAOYSA-N

Canonical SMILES

C=CCCN1C2=C(C=CC=C2C(F)(F)F)C(=N1)C3=C(C=C(C=C3)O)O

Origin of Product

United States

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